N-[2-(4-bromophenyl)ethyl]cyclobutanamine
Overview
Description
N-[2-(4-bromophenyl)ethyl]cyclobutanamine is a useful research compound. Its molecular formula is C12H16BrN and its molecular weight is 254.17 g/mol. The purity is usually 95%.
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Biological Activity
N-[2-(4-bromophenyl)ethyl]cyclobutanamine is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article provides a comprehensive overview of its synthesis, biological mechanisms, and therapeutic applications, supported by relevant data and research findings.
Chemical Structure:
this compound features a cyclobutane ring linked to a 4-bromophenyl group via an ethyl chain. The presence of the bromine atom may influence the compound's reactivity and biological interactions.
Synthesis:
The synthesis typically involves the reaction of cyclobutanamine with 4-bromophenethyl halides under controlled conditions. Various synthetic routes have been explored to optimize yield and purity, often utilizing solvents like dichloromethane or tetrahydrofuran in the presence of bases such as potassium carbonate or sodium hydride.
Biological Mechanisms
This compound has been investigated for its interaction with various biological targets, particularly in the context of receptor modulation and enzyme inhibition.
Mechanism of Action:
- Receptor Interaction: The compound acts as a ligand for specific receptors, potentially modulating signaling pathways involved in cellular growth and survival. This includes interactions with receptor tyrosine kinases (RTKs) such as PDGF-R and IGF-1R, which are critical in cancer biology .
- Inhibition of Akt Pathway: Research indicates that this compound may inhibit the Akt signaling pathway, which is often overactivated in cancer cells. By modulating this pathway, this compound could exert anti-cancer effects .
Biological Activity and Therapeutic Applications
The biological activity of this compound has been documented in various studies:
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Anticancer Activity:
- Studies have shown that compounds similar to this compound can inhibit cell proliferation in various cancer cell lines by disrupting the Akt signaling pathway, leading to increased apoptosis .
- In vitro assays have demonstrated that this compound can reduce tumor cell viability, suggesting its potential as an anticancer agent.
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Neuroprotective Effects:
- Preliminary research indicates that derivatives of this compound may exhibit neuroprotective properties, potentially useful in treating neurodegenerative diseases. The modulation of neurotransmitter systems through receptor interaction is a key area of investigation.
- Influenza Virus Inhibition:
Case Studies
Several case studies highlight the efficacy and potential applications of this compound:
- Case Study 1: A study on a related compound demonstrated significant inhibition of tumor growth in xenograft models, supporting the hypothesis that similar structures could be effective against malignancies.
- Case Study 2: Research focusing on neuroprotective effects showed that cyclobutane derivatives could enhance neuronal survival under stress conditions, suggesting therapeutic potential for neurodegenerative disorders.
Data Summary
Properties
IUPAC Name |
N-[2-(4-bromophenyl)ethyl]cyclobutanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrN/c13-11-6-4-10(5-7-11)8-9-14-12-2-1-3-12/h4-7,12,14H,1-3,8-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOTJCPFCCGJHIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NCCC2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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